molecular formula C22H29ClF3N3O B10960069 N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide

N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide

Cat. No.: B10960069
M. Wt: 443.9 g/mol
InChI Key: FQBBCQDMDDGDSG-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a pyrazole ring, and various substituents such as chlorine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the adamantyl group: This step often involves the alkylation of the pyrazole ring with an adamantyl halide in the presence of a strong base.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups into less oxidized forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles can be used under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might confer specific biological activity.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The presence of the adamantyl group, pyrazole ring, and various substituents can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-1H-pyrazol-1-YL]propanamide: A similar compound lacking the trifluoromethyl group.

    N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide: A similar compound lacking the cyclopropyl group.

Uniqueness

N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, while the adamantyl group can increase its rigidity and binding affinity to certain molecular targets.

Properties

Molecular Formula

C22H29ClF3N3O

Molecular Weight

443.9 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C22H29ClF3N3O/c1-12(21-9-13-6-14(10-21)8-15(7-13)11-21)27-17(30)4-5-29-19(16-2-3-16)18(23)20(28-29)22(24,25)26/h12-16H,2-11H2,1H3,(H,27,30)

InChI Key

FQBBCQDMDDGDSG-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCN4C(=C(C(=N4)C(F)(F)F)Cl)C5CC5

Origin of Product

United States

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